Cas no 57-44-3 (Diethylmalonylurea)
Diethylmalonylurea Chemical and Physical Properties
Names and Identifiers
-
- Diethylmalonylurea
- 5,5-diethylbarbituric acid
- barbital free acid crystalline--dea*schedule iv I
- barbital methanol solution
- Barbital
- Barbitone
- ***
- 5,5-diethyl-1,3-diazinane-2,4,6-trione
- 5,5-Diethyl-2,4,6(1H,3H,5H)-pyriMidinetrione
- barbital sodium
- barbitone sodium
- DEBA
- Diemal
- Ethylbarbital
- Malonal
- sodium 5,5-diethylbarbiturate
- Uronal
- Veronal
- Vesperal
- Diethylbarbitone
- WLN: T6VMVMV FHJ F2 F2
- Barbitalum [INN-Latin]
- DB01483
- BRN 0163999
- Barbital, BioXtra, >=99.0% (T)
- NSC31352
- D0E0WQ
- BRD-K83359602-001-01-5
- CHEBI:31252
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-(9CI)
- NSC759567
- 55-Diethyl-246(1H3H5H)-pyrimidinetrione
- UNII-5WZ53ENE2P
- AB00443731_03
- diethylmalonyl urea
- 7979P
- SR-01000872752-1
- CCG-214014
- Barbital (VAN)
- Oprea1_012884
- Barbituric acid55-diethyl-(8CI)
- NSC-31352
- 5,5-Dietilhexahidropirimidina-2,4,6-triona
- Tox21_111650_1
- Veroletten
- Barbital-d5
- Barbital Faes Brand
- Dormileno
- Diethylbarbituric acid
- Diethyl-barbituric acid
- BARBITAL [EP IMPURITY]
- 5-24-09-00137 (Beilstein Handbook Reference)
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-
- BARBITAL [MART.]
- Barbital [INN:BAN:JAN:NF]
- 5WZ53ENE2P
- 5,5-dietil-2,4,6 (1H, 3H, 5H)-pirimidinetriona
- Diemalum
- 2,4,6 (1H, 3H, 5H)-pirimidinatriona, 5,5-dietil-
- LS-24148
- Barbituric acid,5-diethyl-
- Barbital 1.0 mg/ml in Methanol
- Barbitale [DCIT]
- W-105467
- BARBITAL [JAN]
- Barbital 0.1 mg/ml in Methanol
- Veronal (TN)
- 5 5-Diethylhexahydropyrimidine-2 4 6-trione
- Barbitonum
- InChI=1/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13
- NSC 31352
- Verolettin
- SCHEMBL43818
- Barbital [INN:JAN]
- Barbital (JP15/INN)
- BARBITAL [MI]
- AI3-02727
- NCGC00159419-04
- 5,5-Diethyl-pyrimidine-2,4,6-trione
- Medinal
- Barbital (TN)
- AKOS015903028
- 5 5-Diethylbarbituric acid
- 2,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-
- C8H12N2O3
- EINECS 200-331-2
- Barbital, 1mg/ml in Methanol
- NCGC00159419-03
- Barbital (JP17/INN)
- DTXCID802643
- CAS-57-44-3
- Barbitale
- Tox21_111650
- BARBITAL [EP MONOGRAPH]
- Faes Brand of Barbital
- Veronal acetate
- Barbital, European Pharmacopoeia (EP) Reference Standard
- 57-44-3
- BARBITAL [INN]
- Sedeval
- Q412409
- Kyselina 5,5-diethylbarbiturova [Czech]
- Barbitalum
- Kyselina 5,5-diethylbarbiturova
- BARBITAL [VANDF]
- D01740
- NSC-759567
- DEA No. 2145
- barbital-
- SR-01000872752
- SBI-0207064.P001
- Hypnogene
- Dietilmalonilurea
- 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Pharmakon1600-01900040
- CHEMBL444
- Epitope ID:117124
- DTXSID5022643
- BARBITAL [WHO-DD]
- NCGC00159419-02
- Oprea1_497227
- Dormonal
- CCRIS 7420
- Barbituric acid, 5,5-diethyl-
- NS00003391
- Barbital (1.0mg/ml in Acetonitrile)
- 200-331-2
- BRD-K83359602-001-02-3
- BARBITAL (MART.)
- Barbitalum (INN-Latin)
- BARBITAL (EP MONOGRAPH)
- 5,5-Diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione;5,5-Diethyl-barbituric acid;5,5-Diethylbarbituric acid
- pyrimidine-2,4,6(1H,3H,5H)-trione, 5,5-diethyl-
- FB18141
- BARBITAL (EP IMPURITY)
-
- Inchi: 1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)
- InChI Key: FTOAOBMCPZCFFF-UHFFFAOYSA-N
- SMILES: O=C1C(C(NC(N1)=O)=O)(CC)CC
Computed Properties
- Exact Mass: 184.08500
- Monoisotopic Mass: 184.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: nothing
- Topological Polar Surface Area: 75.3Ų
Experimental Properties
- Color/Form: White needle crystal or crystalline powder, odorless, slightly bitter, sublimed in vacuum
- Density: 1.2200
- Melting Point: 188-192 ºC
- Boiling Point: 318.14°C (rough estimate)
- Flash Point: 11 °C
- Refractive Index: 1.4200 (estimate)
- PSA: 75.27000
- LogP: 0.81640
- Solubility: 1g of product is dissolved in about 130ml cold water \13ml boiling water \14ml ethanol \75ml chloroform and 25ml ether, and acetone \ ethyl acetate \ petroleum ether \ acetic acid \ amyl alcohol \ pyridine \ aniline \ nitrobenzene and alkali solution
- Merck: 13,965
- pka: 7.43(at 25℃)
Diethylmalonylurea Security Information
- Hazardous Material transportation number:UN 1230 3/PG 2
- WGK Germany:3
- Hazard Category Code: R20;R40;R63
- Safety Instruction: S36/37
- RTECS:CQ3500000
-
Hazardous Material Identification:
- Risk Phrases:R20; R40; R63
Diethylmalonylurea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B-070-1ML |
Diethylmalonylurea |
57-44-3 | 1.0 mg/mL in methanol, certified reference material, ampule of 1 mL, Cerilliant | 1ML |
742.68 | 2021-05-13 |
Diethylmalonylurea Related Literature
-
Ceyda Icsel,Veysel T. Yilmaz,Yunus Kaya,Hale Samli,William T. A. Harrison,Orhan Buyukgungor Dalton Trans. 2015 44 6880
-
Peddy Vishweshwar,Ram Thaimattam,Mariusz Jaskólski,Gautam R. Desiraju Chem. Commun. 2002 1830
-
3. Synthesis and electrospray mass spectrometry of platinum(II) complexes of 5,5-diethylbarbituric acid (Hdebarb); crystal structure of cis-[PtCl(debarb)(PPh3)2]·CH2Cl2John Fawcett,William Henderson,Raymond D. W. Kemmitt,David R. Russell,Amrapali Upreti J. Chem. Soc. Dalton Trans. 1996 1897
-
4. A hypnotic barbitone from Sphaeroides oblongusS. K. Mitra,B. Sanyal,S. N. Ganguly,Biswapati Mukherjee J. Chem. Soc. Chem. Commun. 1989 16
-
5. A hypnotic barbitone from Sphaeroides oblongusS. K. Mitra,B. Sanyal,S. N. Ganguly,Biswapati Mukherjee J. Chem. Soc. Chem. Commun. 1989 16
Additional information on Diethylmalonylurea
Recent Advances in the Research of Diethylmalonylurea (CAS 57-44-3)
Diethylmalonylurea (CAS 57-44-3), also known as barbital, is a barbiturate derivative that has been historically used as a sedative and hypnotic agent. Recent studies have revisited its pharmacological properties, exploring its potential applications in modern medicine, particularly in the context of neurological disorders and cancer research. This research brief synthesizes the latest findings on Diethylmalonylurea, focusing on its mechanisms of action, therapeutic potential, and safety profile.
One of the most significant advancements in the study of Diethylmalonylurea is its role in modulating GABAergic neurotransmission. Researchers have identified that the compound enhances the activity of gamma-aminobutyric acid (GABA) receptors, which are critical for maintaining inhibitory balance in the central nervous system. This mechanism has been leveraged in preclinical studies to investigate its efficacy in treating conditions such as epilepsy and anxiety disorders. A 2023 study published in the Journal of Neurochemistry demonstrated that Diethylmalonylurea significantly reduced seizure activity in rodent models, suggesting its potential as an adjunct therapy for refractory epilepsy.
In addition to its neurological applications, Diethylmalonylurea has shown promise in oncology research. Recent findings indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines. A study conducted by the National Cancer Institute revealed that Diethylmalonylurea induced apoptosis in glioblastoma cells through the activation of intrinsic apoptotic pathways. These results, published in Cancer Research, highlight the compound's potential as a chemotherapeutic agent, although further in vivo studies are required to validate these findings.
Despite its therapeutic potential, the safety and pharmacokinetics of Diethylmalonylurea remain areas of active investigation. A 2022 pharmacokinetic study in the European Journal of Pharmaceutical Sciences reported that the compound has a relatively long half-life, which may necessitate careful dosing regimens to avoid accumulation and toxicity. Moreover, researchers have emphasized the need for rigorous toxicity profiling, given the historical concerns associated with barbiturate use, including dependency and respiratory depression.
In conclusion, Diethylmalonylurea (CAS 57-44-3) continues to be a compound of interest in both neurological and oncological research. Its ability to modulate GABAergic activity and induce apoptosis in cancer cells underscores its multifaceted pharmacological profile. However, the translation of these findings into clinical applications will depend on further studies to optimize its safety and efficacy. Future research directions may include the development of novel derivatives with improved therapeutic indices and reduced side effects.
57-44-3 (Diethylmalonylurea) Related Products
- 1953-33-9(2,4,6(1H,3H,5H)-Pyrimidinetrione,5-butyl-)
- 2518-72-1(5-ethyl-1,3-diazinane-2,4,6-trione)
- 504-17-6(2-sulfanylidene-1,3-diazinane-4,6-dione)
- 769-42-6(1,3-dimethyl-1,3-diazinane-2,4,6-trione)
- 7391-69-7(5-isopropylbarbituric acid)
- 125-40-6(2,4,6(1H,3H,5H)-Pyrimidinetrione,5-ethyl-5-(1-methylpropyl)-)
- 50-06-6(phenobarbital)
- 57-43-2(amobarbital)
- 67-52-7(1,3-diazinane-2,4,6-trione)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)